Cas no 2138082-98-9 (tert-butyl N-3-(2-aminoethyl)bicyclo3.2.0heptan-6-ylcarbamate)

Technical Introduction: tert-Butyl N-3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-ylcarbamate is a specialized bicyclic carbamate derivative featuring a protected amine functionality. Its rigid bicyclo[3.2.0]heptane scaffold provides structural stability, while the tert-butoxycarbonyl (Boc) group offers selective deprotection capabilities, making it valuable in peptide synthesis and medicinal chemistry applications. The 2-aminoethyl side chain enhances reactivity for further functionalization, enabling its use as a versatile intermediate in the design of bioactive molecules. This compound’s well-defined stereochemistry and purity ensure consistent performance in complex synthetic pathways. Its balanced lipophilicity and stability under standard conditions make it suitable for research in drug discovery and organic synthesis.
tert-butyl N-3-(2-aminoethyl)bicyclo3.2.0heptan-6-ylcarbamate structure
2138082-98-9 structure
Product name:tert-butyl N-3-(2-aminoethyl)bicyclo3.2.0heptan-6-ylcarbamate
CAS No:2138082-98-9
MF:C14H26N2O2
MW:254.368443965912
CID:5961553
PubChem ID:165740998

tert-butyl N-3-(2-aminoethyl)bicyclo3.2.0heptan-6-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-(2-aminoethyl)bicyclo3.2.0heptan-6-ylcarbamate
    • 2138082-98-9
    • EN300-1179622
    • tert-butyl N-[3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
    • Inchi: 1S/C14H26N2O2/c1-14(2,3)18-13(17)16-12-8-10-6-9(4-5-15)7-11(10)12/h9-12H,4-8,15H2,1-3H3,(H,16,17)
    • InChI Key: VXBGASQADGICDV-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1CC2CC(CCN)CC21)=O

Computed Properties

  • Exact Mass: 254.199428076g/mol
  • Monoisotopic Mass: 254.199428076g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 64.4Ų

tert-butyl N-3-(2-aminoethyl)bicyclo3.2.0heptan-6-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1179622-250mg
tert-butyl N-[3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138082-98-9
250mg
$1964.0 2023-10-03
Enamine
EN300-1179622-1.0g
tert-butyl N-[3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138082-98-9
1g
$0.0 2023-06-08
Enamine
EN300-1179622-500mg
tert-butyl N-[3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138082-98-9
500mg
$2049.0 2023-10-03
Enamine
EN300-1179622-50mg
tert-butyl N-[3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138082-98-9
50mg
$1793.0 2023-10-03
Enamine
EN300-1179622-2500mg
tert-butyl N-[3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138082-98-9
2500mg
$4183.0 2023-10-03
Enamine
EN300-1179622-10000mg
tert-butyl N-[3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138082-98-9
10000mg
$9177.0 2023-10-03
Enamine
EN300-1179622-100mg
tert-butyl N-[3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138082-98-9
100mg
$1879.0 2023-10-03
Enamine
EN300-1179622-5000mg
tert-butyl N-[3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138082-98-9
5000mg
$6190.0 2023-10-03
Enamine
EN300-1179622-1000mg
tert-butyl N-[3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138082-98-9
1000mg
$2134.0 2023-10-03

Additional information on tert-butyl N-3-(2-aminoethyl)bicyclo3.2.0heptan-6-ylcarbamate

tert-butyl N-3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-ylcarbamate: A Comprehensive Overview

The compound tert-butyl N-3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-ylcarbamate, identified by the CAS number NO2138082-98-9, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates, which are widely used in drug delivery systems, agrochemicals, and advanced materials due to their versatile chemical properties.

The molecular structure of tert-butyl N-3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-ylcarbamate features a bicyclic framework, specifically a bicyclo[3.2.0]heptane system, which provides unique steric and electronic properties. The presence of the aminoethyl group introduces additional functionality, making this compound a promising candidate for further chemical modifications and applications in medicinal chemistry.

Recent studies have highlighted the potential of this compound in the development of bioactive molecules. For instance, researchers have explored its role as a precursor for the synthesis of novel peptide-based drugs, leveraging its amino group for amide bond formation. Additionally, the tert-butyl group enhances the stability and solubility of the molecule, making it suitable for various synthetic routes.

In terms of synthesis, tert-butyl N-3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-ylcarbamate can be prepared through a multi-step process involving cyclization reactions and subsequent functionalization. The use of advanced catalytic systems has enabled higher yields and improved purity levels, making this compound more accessible for large-scale production.

The application of this compound extends beyond traditional chemistry; it has shown promise in materials science as well. By incorporating this molecule into polymer networks, scientists have developed novel materials with enhanced mechanical properties and biocompatibility, opening avenues for its use in biomedical devices and tissue engineering.

Moreover, recent advancements in computational chemistry have allowed researchers to predict the pharmacokinetic properties of tert-butyl N-3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-ylcarbamate. These studies suggest that the compound may exhibit favorable absorption and distribution profiles, making it an attractive candidate for drug development.

In conclusion, tert-butyl N-3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-ylcarbamate represents a versatile building block with diverse applications across multiple disciplines. Its unique structure, combined with recent research findings, positions it as a key molecule in advancing both chemical synthesis and biomedical innovations.

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